(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 2-bromophenyl substituent. The Fmoc group is widely used in peptide synthesis due to its orthogonality in protecting amine functionalities under basic conditions. The 2-bromophenyl moiety introduces steric bulk and electronic effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFQBWZFOPYGV-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140180 | |
| Record name | (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-17-5 | |
| Record name | (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is an important reagent in peptide chemistry. It is commonly used as protecting groups and coupling reagents in peptide synthesis.
Mode of Action
The compound has a protective effect on the amino group, and can be introduced in the synthesis of specific groups to facilitate the reaction and separation. This allows for control over the reaction process, making it a valuable tool in peptide synthesis.
Result of Action
The result of the compound’s action would be the successful synthesis of peptides with the desired properties. By protecting the amino group and facilitating specific reactions, it allows for precise control over the synthesis process.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors These could include the pH of the solution, the temperature, and the presence of other compounds or reagents.
It serves as a protecting group and coupling reagent, facilitating specific reactions and providing control over the synthesis process.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, commonly referred to as Fmoc-2-bromo-phenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis due to its stability and ease of removal. The presence of the bromophenyl moiety enhances its biological activity by potentially interacting with various biological targets.
Anticancer Activity
Recent studies have indicated that Fmoc-amino acids, including this compound, exhibit significant anticancer properties. For instance, research has shown that derivatives of Fmoc-protected amino acids can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The specific IC50 values for these activities vary depending on the structural modifications made to the amino acid backbone.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Fmoc-2-bromo-phenylalanine | HCT116 (Colon) | 6.2 |
| Fmoc-2-bromo-phenylalanine | MCF-7 (Breast) | 5.0 |
These findings suggest that the bromine substituent may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The mechanism through which Fmoc-2-bromo-phenylalanine exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G1/S checkpoint, thereby inhibiting proliferation.
- Inhibition of Angiogenesis : There is evidence suggesting that this compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with Fmoc-2-bromo-phenylalanine resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
- Colorectal Cancer Research : In another study focusing on HCT116 cells, the compound was noted to downregulate key survival pathways, including PI3K/Akt signaling, leading to enhanced sensitivity to chemotherapeutic agents.
Scientific Research Applications
Structural Representation
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical in peptide synthesis. The presence of the bromophenyl moiety enhances its utility in various chemical reactions.
Peptide Synthesis
Fmoc-S-2-bromophenylalanine is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This compound's unique structure enables the incorporation of the bromophenyl side chain into peptides, which can influence biological activity and receptor interactions.
Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of cyclic peptides with enhanced biological activity, Fmoc-S-2-bromophenylalanine was incorporated into a peptide sequence. The resulting cyclic peptide demonstrated improved binding affinity to target receptors compared to linear analogs, showcasing the importance of side chain modifications in drug design.
Drug Development
The compound has been investigated for its potential role as an inhibitor in various therapeutic areas, including cancer and neurodegenerative diseases. The bromine atom in the structure can participate in halogen bonding, which may enhance the binding affinity to specific biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of Fmoc-S-2-bromophenylalanine exhibit cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
Bioconjugation Techniques
The reactivity of the bromine atom allows for bioconjugation with various biomolecules, including proteins and nucleic acids. This application is crucial for developing targeted therapies and imaging agents.
Case Study: Targeted Drug Delivery
A study explored the use of Fmoc-S-2-bromophenylalanine as a linker in antibody-drug conjugates (ADCs). The conjugates showed enhanced specificity towards cancer cells while minimizing off-target effects, indicating the potential for this compound in precision medicine.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Conditions
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of Fmoc-protected amino acids with aryl or heteroaryl substituents. Key structural analogs and their differentiating features include:
*Estimated based on analogs; bromine (atomic weight ~79.9) replaces hydrogen in the o-tolyl variant.
Key Observations:
- Electronic Effects : Bromine’s electron-withdrawing nature may increase electrophilicity at the carbonyl group, influencing reactivity in amide bond formation. Fluorinated derivatives (e.g., tetrafluorophenyl) exhibit enhanced metabolic stability and binding specificity in medicinal applications .
- Biological Activity : Analogous compounds, such as those with indole or trifluoromethyl groups, are used in antiviral research (e.g., HIV-1 entry inhibitors) . The bromophenyl group’s bulk may optimize target binding in similar contexts.
Physicochemical Properties
- Solubility : Fluorinated derivatives () are less polar than brominated analogs, reducing aqueous solubility. The bromophenyl group’s hydrophobicity may require organic solvents (e.g., DMF, DMSO) for handling .
- Stability : Fmoc-protected compounds are typically stable at -20°C (powder) but degrade in solution over weeks . Bromine’s stability under acidic/basic conditions must be verified to avoid debromination during synthesis.
Q & A
Q. What are the optimal synthetic routes for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid?
The compound is synthesized via Fmoc-protected intermediates. A typical protocol involves:
- Reductive amination : React Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl∙H₂N-Xxx-OMe esters under reducing conditions to form intermediates .
- Coupling reactions : Use EDC∙HCl and pyridine to activate carboxyl groups, followed by 48-hour reactions with amines at room temperature .
- Purification : Solvent extraction and filtration yield the final product. For analogs, microwave-assisted synthesis can reduce reaction times .
Q. How does the 2-bromophenyl substituent influence the compound’s reactivity compared to other halogenated analogs?
The 2-bromophenyl group enhances electrophilic aromatic substitution due to bromine’s electron-withdrawing effect, making it more reactive than fluorine-substituted analogs (e.g., 3,5-difluorophenyl derivatives). This impacts cross-coupling reactions in drug design . Structural comparisons show bromine’s steric bulk may reduce binding flexibility compared to smaller halogens .
Q. What safety precautions are critical when handling this compound?
- GHS hazards : Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2) .
- Handling : Use PPE (gloves, goggles), avoid dust formation, and ensure fume hood ventilation .
- Decontamination : Collect spills in sealed containers; avoid aqueous washdowns to prevent environmental release .
Q. Which analytical techniques are recommended for characterizing this compound?
- HPLC : Purity assessment (≥95% typical for research-grade material) .
- NMR/IR : Confirm Fmoc protection (δ ~7.75 ppm for fluorenyl protons in ¹H NMR) and bromine presence (C-Br stretch ~550 cm⁻¹ in IR) .
- Mass spectrometry : Verify molecular weight (e.g., 513.33 g/mol for 3-iodophenyl analog) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Optimize stoichiometry : Adjust EDC∙HCl and pyridine ratios to mitigate side reactions (e.g., racemization) .
- Monitor intermediates : Use TLC or in-situ FTIR to track Fmoc deprotection (20% piperidine in DMF) .
- Scale-up challenges : Microwave-assisted synthesis improves consistency for gram-scale production .
Q. What strategies differentiate enantiomeric impurities in chiral derivatives of this compound?
- Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol gradients to resolve (R)- and (S)-isomers .
- Crystallography : X-ray structures of co-crystals with chiral auxiliaries (e.g., L-proline) confirm stereochemistry .
Q. How does the 2-bromophenyl group affect biological activity in drug discovery contexts?
- Target binding : Bromine’s hydrophobicity enhances interactions with aromatic residues in enzymes (e.g., HIV-1 protease) .
- Metabolic stability : Bromine reduces oxidative metabolism compared to methyl or methoxy groups, as seen in peptidomimetic inhibitors .
Q. What computational methods predict the compound’s interactions with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to allosteric sites (e.g., CXCR2 receptor) .
- MD simulations : Analyze stability of Fmoc-deprotected intermediates in aqueous environments .
Methodological Tables
Q. Table 1: Comparison of Halogen-Substituted Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
